Ethyl deca-2,8-diene-4,6-diynoate
Description
Contextualizing Ethyl deca-2,8-diene-4,6-diynoate as a Conjugated Eneyne-Diyne Ester
The chemical name, this compound, precisely describes the molecule's structure. It is fundamentally an ester, specifically an ethyl ester of deca-2,8-diene-4,6-diynoic acid. The core of the molecule is a ten-carbon chain ("deca-"). This chain is highly unsaturated, meaning it contains multiple bonds (double or triple bonds) between carbon atoms. wikipedia.orglibretexts.org Specifically, it contains two double bonds ("diene") starting at carbons 2 and 8, and two triple bonds ("diyne") at carbons 4 and 6.
The arrangement of these multiple bonds is crucial; they form a conjugated system. Conjugated systems are characterized by alternating single and multiple (double or triple) bonds. rsc.org In this compound, the sequence of bonds from carbon 2 to carbon 9 is double-single-triple-single-triple-single-double, creating an extended network of overlapping p-orbitals. This feature defines it as a conjugated eneyne-diyne. "Eneyne" refers to the presence of both alkene (double bond) and alkyne (triple bond) functionalities within the conjugated system. rsc.org The term "diyne" further specifies the presence of two alkyne units. ucalgary.ca Such conjugated enynes are recognized as significant building blocks in organic synthesis. rsc.orgresearchgate.net
The specific known variant of this compound is the (Z,Z) stereoisomer, indicating the geometry around the two double bonds. appchemical.com
Table 1: Chemical Identity of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | ethyl (2Z,8Z)-deca-2,8-diene-4,6-diynoate | appchemical.com |
| CAS Number | 116208-87-8 | appchemical.com |
| Molecular Formula | C₁₂H₁₂O₂ | appchemical.com |
| Molecular Weight | 188.2225 g/mol | appchemical.com |
| SMILES String | CCOC(=O)/C=C\C#CC#C/C=C\C | appchemical.com |
Significance of Highly Unsaturated Systems in Contemporary Chemical Research
Highly unsaturated systems, such as polyynes and enynes, are a major focus of contemporary chemical research due to their unique electronic, optical, and physical properties. acs.org The extensive conjugation in these molecules leads to a smaller gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which allows them to absorb light in the visible region of the spectrum and exhibit interesting photophysical behaviors. acs.org
These compounds are more than just laboratory curiosities. Key areas of significance include:
Materials Science : The rigid, linear structure of polyynes makes them promising candidates for molecular wires in nanotechnology and organic electronics. wikipedia.orgchemeurope.com Their conjugated systems facilitate electron transport, a critical property for conductive materials. acs.org
Natural Products and Medicine : A vast number of naturally occurring molecules are polyynes, many of which exhibit potent biological activities, including antibiotic, antifungal, and antitumor properties. rsc.orgchemeurope.comroutledge.comnih.gov These natural compounds serve as inspiration for the synthesis of new therapeutic agents.
Astrochemistry : Polyynes have been detected in interstellar molecular clouds, where they are thought to form in hydrogen-scarce environments. wikipedia.orgchemeurope.com Their study provides insights into the chemical processes occurring in space.
The reactivity of unsaturated systems also makes them versatile intermediates in organic synthesis, allowing for the construction of complex molecular architectures. rsc.orgorganic-chemistry.org However, the high degree of unsaturation can also lead to instability, making their synthesis and handling a significant challenge. wikipedia.orgacs.org Research has shown that bulky end-groups can effectively stabilize long polyyne chains. wikipedia.orgacs.org
Classification and Structural Features within the Polyyne Chemical Landscape
Polyyne is a general term for any organic compound containing two or more carbon-carbon triple bonds, typically in a conjugated system of alternating single and triple bonds (−C≡C−)n. ucalgary.cawikipedia.org While sometimes referred to as polyacetylenes, this term is more properly used for polymers with alternating single and double bonds. wikipedia.orgwikipedia.org
This compound fits within this landscape as a functionalized, modified polyyne. Its classification can be broken down as follows:
Core Structure : It is a diyne, meaning it has two triple bonds. ucalgary.ca
Conjugation : The diyne system is part of a larger conjugated chain that includes two alkene groups, making it an eneyne-diyne.
Functionalization : It is terminated with an ethyl ester group, which modifies its chemical properties compared to a simple hydrocarbon polyyne.
Structure
3D Structure
Properties
CAS No. |
116208-87-8 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl deca-2,8-dien-4,6-diynoate |
InChI |
InChI=1S/C12H12O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3,5,10-11H,4H2,1-2H3 |
InChI Key |
ODMCDCOGWOFTRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC#CC#CC=CC |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Methodologies for Ethyl Deca 2,8 Diene 4,6 Diynoate and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds. For Ethyl deca-2,8-diene-4,6-diynoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular framework and the chemical environment of each atom.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of protons and carbons in the molecule.
The ¹H NMR spectrum is predicted to show distinct signals for the protons of the ethyl ester group, the vinylic protons of the two double bonds, and the terminal methyl group. The ethyl group would present as a characteristic quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons and a triplet for the terminal methyl (-CH₃) protons. The vinylic protons along the conjugated chain (at C2, C3, C8, and C9) would appear as complex multiplets in the downfield region (typically 5.5-7.5 ppm) due to cis/trans and long-range couplings. The terminal methyl group at C10 is expected to appear as a doublet in the upfield region.
The ¹³C NMR spectrum provides information on all twelve carbon atoms in the structure. nih.gov The carbonyl carbon (C1) of the ester group is expected at the most downfield position (around 165-175 ppm). The eight sp² and sp hybridized carbons of the diene-diyne system would resonate in the intermediate region (approx. 70-150 ppm). The sp³ hybridized carbons of the ethyl group and the terminal methyl group will appear in the most upfield region of the spectrum. In polyacetylene structures, long-range couplings can sometimes be observed, providing further structural information. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
| 1 | - | ~166 | Ester Carbonyl |
| 2 | ~5.8-6.2 | ~120-130 | Vinylic CH |
| 3 | ~7.0-7.5 | ~140-150 | Vinylic CH |
| 4 | - | ~75-85 | Alkynyl C |
| 5 | - | ~70-80 | Alkynyl C |
| 6 | - | ~70-80 | Alkynyl C |
| 7 | - | ~75-85 | Alkynyl C |
| 8 | ~5.5-6.0 | ~110-120 | Vinylic CH |
| 9 | ~5.6-6.1 | ~125-135 | Vinylic CH |
| 10 | ~1.8-2.0 | ~18-25 | Methyl C |
| O-CH₂ | ~4.1-4.3 | ~60-62 | Ethyl Methylene |
| O-CH₂-CH₃ | ~1.2-1.4 | ~14-15 | Ethyl Methyl |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. numberanalytics.comyoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks between the methylene and methyl protons of the ethyl group. It would also establish the connectivity of the vinylic protons, for instance, between H2 and H3, and between H8, H9, and the protons on the terminal C10 methyl group.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J_CH). youtube.comlibretexts.orgcolumbia.edu It allows for the direct assignment of each carbon signal that is bonded to a proton. For example, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~61 ppm, confirming their assignment to the O-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire carbon skeleton by showing correlations between protons and carbons that are two or three bonds away (²J_CH, ³J_CH). libretexts.orgcolumbia.eduresearchgate.net Key correlations would include the link from the ethyl protons (O-CH₂) to the carbonyl carbon (C1), and from the vinylic protons (e.g., H3) to the sp-hybridized carbons of the alkyne system (C4, C5), confirming the connection between the ester and the conjugated chain.
Infrared (IR) Spectroscopy for Identifying Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. du.ac.inutexas.edu For this compound, the IR spectrum would be characterized by several key absorption bands.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester (C=O) | Stretch | ~1710 - 1730 |
| Alkyne (C≡C) | Stretch | ~2100 - 2250 (may be weak or absent due to symmetry) |
| Alkene (C=C) | Stretch | ~1600 - 1650 |
| Ester (C-O) | Stretch | ~1000 - 1250 |
| Vinylic C-H | Stretch | ~3010 - 3095 |
| Alkyl C-H | Stretch | ~2850 - 2960 |
The most prominent peak would likely be the strong C=O stretch of the α,β-unsaturated ester. The C≡C stretching vibrations of the internal diyne are often weak in the IR spectrum due to the symmetry of the bonds, which results in a small change in the dipole moment during vibration. The C=C stretching of the conjugated double bonds and the C-O stretching of the ester group would also be present.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The extended π-conjugated system of this compound, which includes two double bonds and two triple bonds in conjugation with a carbonyl group, is expected to absorb strongly in the UV-Vis region. libretexts.orglibretexts.org
The absorption is due to π → π* electronic transitions, where an electron is promoted from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org As the length of the conjugated system increases, the energy gap between the HOMO and LUMO decreases, causing the absorption of light at longer wavelengths (a bathochromic or red shift). libretexts.orglibretexts.org Therefore, this compound is predicted to have a λ_max at a significantly longer wavelength than simpler dienes or enones. The specific λ_max and molar absorptivity (ε) would need to be determined experimentally. In some cross-conjugated enediyne systems, electronic communication across the π-system leads to red-shifted absorption spectra. nih.gov Molecules with such extensive conjugation may also exhibit fluorescence, emitting light of a longer wavelength after being excited, although this property must also be confirmed experimentally.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. du.ac.inutexas.edu
For this compound (Molecular Formula: C₁₂H₁₂O₂), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass (188.0837).
The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the functional groups present. whitman.edu For an ethyl ester, characteristic fragmentation pathways include:
Loss of the ethoxy group: A prominent peak corresponding to the [M - OCH₂CH₃]⁺ ion (m/z 143.08) due to the cleavage of the C(O)-O bond.
Loss of an ethyl radical: A less common fragmentation involving the loss of ·CH₂CH₃ (m/z 159.08).
McLafferty Rearrangement: If a gamma-hydrogen is available, this rearrangement can occur, but it is not possible in this specific structure in its most common form.
Cleavage of the conjugated chain: The polyunsaturated chain can undergo various cleavages, leading to a series of smaller fragment ions. The stability of the resulting carbocations will dictate the most likely fragmentation points. Fragments resulting from the cleavage of bonds next to the carbonyl group are common for esters. libretexts.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragment Lost |
| 188.08 | [C₁₂H₁₂O₂]⁺ | - (Molecular Ion) |
| 160.08 | [C₁₀H₈O₂]⁺ | ·C₂H₄ (from ethyl group rearrangement) |
| 143.08 | [C₁₀H₇O]⁺ | ·OC₂H₅ (Ethoxy radical) |
| 115.05 | [C₉H₇]⁺ | ·COOC₂H₅ (Carboethoxy radical) |
X-ray Crystallography for Definitive Solid-State Structural Determination
While the combination of NMR and MS can usually establish the constitution and configuration of a molecule, X-ray crystallography provides the most definitive and unambiguous structural evidence by determining the precise three-dimensional arrangement of atoms in the solid state. utexas.edu
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a complete structural model. This would provide:
Unambiguous confirmation of connectivity: Verifying the atomic connections established by NMR.
Precise bond lengths and angles: Offering insight into the effects of conjugation on the bond character (e.g., partial double-bond character of single bonds within the conjugated system).
Definitive stereochemistry: Confirming the (E/Z) configuration of the C2=C3 and C8=C9 double bonds.
Conformation in the solid state: Revealing the planarity of the conjugated system and the orientation of the ethyl ester group relative to the chain.
This technique has been crucial in confirming the structures of other complex natural and synthetic enediynes, providing foundational data for understanding their reactivity. du.ac.innih.gov
Computational and Theoretical Chemistry Investigations on Ethyl Deca 2,8 Diene 4,6 Diynoate and Polyunsaturated Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a molecule like Ethyl deca-2,8-diene-4,6-diynoate, DFT calculations can provide deep insights into its stability, reactivity, and electronic properties by mapping electron density. nih.gov
Detailed Research Findings: DFT studies on related polyunsaturated fatty acids and conjugated systems reveal key electronic characteristics that can be extrapolated to this compound. nih.govresearchgate.netchemrxiv.org The geometry of the molecule would first be optimized using a functional like B3LYP with a suitable basis set (e.g., 6-31+G* or cc-pVQZ) to find its lowest energy conformation. nih.govresearchgate.net
Key parameters derived from DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. For a conjugated system like this, the HOMO is expected to be delocalized across the π-system, with significant contributions from the diene and diyne moieties. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) would be expected around the oxygen atoms of the ester group and along the electron-rich π-bonds of the alkynes, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found near the hydrogen atoms. nih.gov
Global Reactivity Descriptors: Based on HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov Studies on similar molecules show that increasing conjugation tends to decrease the HOMO-LUMO gap, thereby increasing reactivity. nih.gov
Table 1: Predicted DFT-Calculated Reactivity Descriptors for this compound (Illustrative) Calculated values are hypothetical, based on trends observed in analogous conjugated systems.
| Descriptor | Symbol | Predicted Value (Illustrative) | Significance |
| HOMO Energy | EHOMO | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability. |
| Energy Gap | ΔE | 5.3 eV | Correlates with chemical stability. |
| Chemical Hardness | η | 2.65 eV | Measures resistance to change in electron distribution. |
| Electronegativity | χ | 3.85 eV | Measures the power to attract electrons. |
| Electrophilicity Index | ω | 2.79 eV | Quantifies the energy lowering upon maximal electron flow. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov For a flexible molecule like this compound, MD simulations can reveal its conformational landscape, preferred shapes, and how it interacts with its environment (e.g., solvent molecules or other species). scispace.comfrontiersin.org
Detailed Research Findings: An MD simulation would begin by placing the molecule, represented by a force field (like CHARMM or AMBER), into a simulation box, often with a solvent like water or an organic solvent. nih.govyoutube.com The system's energy is minimized, and then it is gradually heated and equilibrated to the desired temperature and pressure. frontiersin.org
Key insights from MD simulations would include:
Conformational Analysis: The long carbon chain of this compound can adopt numerous conformations. MD simulations would track the dihedral angles along the backbone to identify the most stable and frequently occurring conformers. The conjugated enediyne core would likely impose significant rigidity, while the terminal ethyl group and the methylene (B1212753) groups would exhibit greater flexibility.
Intermolecular Interactions: In a polar solvent like water, the hydrophobic carbon chain would tend to fold to minimize its contact with water, while the polar ethyl ester headgroup would engage in hydrogen bonding. Simulations can quantify these interactions. nih.gov In studies of related polyunsaturated lipids, simulations show that molecules can form aggregates like dimers through intermolecular hydrogen bonds between carboxylic or ester groups. nih.govresearchgate.net
Solvation and Dynamics: MD can calculate properties like the radial distribution function to understand the structuring of solvent molecules around the solute. It also provides a picture of the molecule's dynamic behavior, such as rotational and translational diffusion.
Table 2: Typical Parameters for an MD Simulation of this compound These parameters are standard for simulating organic molecules in explicit solvent.
| Parameter | Value/Setting | Purpose |
| Force Field | CHARMM36 / AMBER | Defines the potential energy function of the system. nih.gov |
| Solvent | TIP3P Water Model | Explicitly models the solvent environment. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates room temperature conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Simulation Time | 100-500 ns | Duration of the simulation to sample conformational space. frontiersin.org |
| Time Step | 2 fs | Integration time step for solving equations of motion. |
Quantum Chemical Studies of π-Electron Delocalization and Conjugation Pathways
The defining feature of this compound is its extensive system of conjugated π-bonds. Quantum chemical methods are essential for quantifying the extent of π-electron delocalization and understanding its consequences for molecular stability and electronic properties. nih.govrsc.org
Detailed Research Findings: The conjugated system in this molecule involves the two double bonds (dienes) and two triple bonds (diynes) separated by single bonds. This arrangement allows the p-orbitals on adjacent sp2 and sp-hybridized carbon atoms to overlap, creating a single, extended π-system. youtube.comyoutube.com
Evidence of Delocalization: Delocalization results in a stabilization of the molecule. The heat of hydrogenation for a conjugated diene is lower than the sum of the heats for two isolated double bonds, with the difference corresponding to the delocalization or resonance energy. libretexts.org Furthermore, the C-C single bonds within the conjugated path are typically shorter and stronger than a standard alkane C-C single bond, reflecting partial double-bond character. libretexts.org
Quantifying Delocalization: Advanced computational techniques like Natural Bond Orbital (NBO) analysis can be used to quantify electron delocalization. nih.gov This method examines interactions between filled (donor) and empty (acceptor) orbitals. For this compound, strong interactions between the π-orbitals of the double bonds and the triple bonds would be expected, confirming significant electron delocalization. The delocalization energy can be calculated by assessing second-order orbital interaction energies. nih.gov
Impact on Electronic Spectra: The extent of conjugation directly influences the electronic absorption spectrum. As the length of the conjugated system increases, the HOMO-LUMO gap decreases, and the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a bathochromic shift). libretexts.orglibretexts.org The extensive conjugation in this molecule would likely result in absorption in the ultraviolet (UV) region.
Table 3: Comparison of Bond Characteristics in Conjugated vs. Non-Conjugated Systems
| Property | Non-Conjugated System (e.g., 1,4-Pentadiene) | Conjugated System (e.g., 1,3-Butadiene) | Implication for this compound |
| Central C-C Bond Length | ~1.54 pm | ~1.47 pm libretexts.org | The single bonds within the diene-diyne system are expected to be shorter than typical single bonds. |
| Stability | Less stable | More stable (by ~15 kJ/mol) libretexts.org | The conjugated π-system provides significant thermodynamic stabilization. |
| Electron System | Localized π-electrons | Delocalized π-electrons over four atoms youtube.com | Electrons are delocalized across the C2 to C9 backbone. |
| λmax | ~178 nm libretexts.org | ~217 nm libretexts.org | The extended conjugation will lead to a λmax at a longer wavelength than simpler dienes. |
Thermochemical Calculations and Energetic Aspects of Formation and Transformation
Computational thermochemistry allows for the prediction of key energetic properties, such as the heat of formation, and the energy barriers associated with chemical reactions. For this compound, this is particularly relevant for understanding its stability and potential to undergo transformations like cycloaromatization, a characteristic reaction of enediynes. nih.govresearchgate.net
Detailed Research Findings:
Reaction Energetics: Enediynes are known for their ability to undergo thermal cycloaromatization reactions, such as the Bergman cyclization, to form highly reactive diradical species. nih.gov Computational studies can map the entire reaction pathway, identifying the transition state structure and calculating the activation energy (energy barrier). For acyclic enediynes, electron-withdrawing substituents at the alkyne termini have been shown to lower the activation barrier for cyclization. nih.gov The ethyl ester group in this compound would act as an electron-withdrawing group, potentially facilitating such a transformation.
Bond Dissociation Enthalpy (BDE): BDE calculations can predict the energy required to homolytically cleave a specific bond. For this molecule, calculating the BDE of the C-H bonds adjacent to the π-system could provide insight into its susceptibility to radical abstraction reactions.
Table 4: Calculated Activation Barriers for Bergman Cyclization in Related Enediyne Systems Data from analogous systems illustrates the effect of substituents on reaction energetics.
| Enediyne System | Substituent Type | Activation Barrier (kcal/mol) | Reference |
| Acyclic Enediyne | Electron-withdrawing | Lower barrier | nih.gov |
| Acyclic Enediyne | Electron-donating | Higher barrier | nih.gov |
| Maleimide-based Enediyne | Cyclopropane moiety | Low barrier (4.4 kcal/mol) | researchgate.net |
In Silico Approaches for Predicting Reaction Mechanisms and Molecular Behavior
In silico methods encompass a range of computational techniques used to simulate and predict chemical reactions and molecular behavior, providing a powerful alternative or complement to experimental studies. researchgate.netrsc.org
Detailed Research Findings: For a complex molecule like this compound, predicting its reactivity and the mechanisms of its potential transformations requires a multi-faceted computational approach.
Reaction Path Searching: Automated reaction path searching algorithms can explore the potential energy surface of a reacting system to identify possible reaction pathways connecting reactants to products. rsc.org For this compound, this could be used to explore various pericyclic reactions, cycloaromatization pathways, or additions to the π-system. These methods generate a network of possible reactions, which can then be refined using higher-level quantum chemical calculations to determine the most kinetically favorable route. rsc.org
Predicting Molecular Properties: Beyond reactivity, computational models can predict a wide range of physicochemical properties. For instance, quantitative structure-property relationship (QSPR) models can estimate properties like boiling point, viscosity, and solubility based on molecular descriptors derived from its computed structure. The viscosity of esters, for example, is known to be influenced by chain length and unsaturation. kuleuven.bemdpi.com
Simulating Interactions with Biomolecules: If investigating a potential biological role, molecular docking and MD simulations could be used to predict how this compound might bind to a biological target, such as an enzyme active site. pharmacoeconomics.rupharmacoeconomics.ru Docking studies on related enediynes have been used to understand their interaction with DNA, showing how the diradical intermediates formed upon cyclization can position themselves to cause DNA damage. researchgate.net
Reactivity Profiles and Mechanistic Investigations of Conjugated Eneyne Diyne Esters
Cycloaddition Reactions Involving Diene and Diyne Moieties
The conjugated diene and diyne moieties within ethyl deca-2,8-diene-4,6-diynoate represent key reactive sites for cycloaddition reactions, offering pathways to complex cyclic and polycyclic architectures.
Diels-Alder Type Reactions and Their Application to Polyunsaturated Substrates
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. organic-chemistry.org The conjugated diene present in this compound is anticipated to readily participate as the 4π-electron component in such reactions. The reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of a dienophile. organic-chemistry.org The presence of the electron-withdrawing ester group in the molecule can influence the electron density of the diene, potentially affecting the reaction rate and regioselectivity.
In the context of polyunsaturated substrates, intramolecular Diels-Alder reactions are also a possibility, provided a suitable dienophile is present elsewhere in the molecule or is introduced synthetically. Furthermore, the diyne portion of the molecule could, under certain conditions, act as a dienophile, leading to the formation of highly unsaturated cyclic adducts. The stereoselectivity of the Diels-Alder reaction is a well-established principle, with cyclic dienes often favoring the formation of the endo product due to secondary orbital interactions. organic-chemistry.org
[2+2+2] Cycloaddition Reactions with Diynes and Carbon Dioxide
Typically, a low-valent transition metal catalyst, such as nickel or rhodium, would coordinate to the two alkyne moieties. A third unsaturated component, in this hypothetical case carbon dioxide, could then participate in the cycloaddition to form a six-membered ring. The successful incorporation of CO2 into such cycles often requires specific catalytic systems capable of activating its typically unreactive double bonds.
Hexadehydro Diels-Alder Reactions for Aromatic Ring Formation
The Hexadehydro-Diels-Alder (HDDA) reaction is a powerful transformation that involves the generation of a benzyne (B1209423) intermediate from a 1,3-diyne and a suitable "diynophile". nih.gov The diyne system within this compound is suitably structured to potentially undergo such a reaction. The process is typically thermally induced or promoted by a trigger, leading to a cascade of cyclizations that ultimately form a benzyne. This highly reactive intermediate can then be trapped by a variety of nucleophiles or undergo further cycloaddition reactions. nih.gov This methodology offers a unique entry into highly substituted aromatic compounds. nih.gov
Hydrofunctionalization Reactions of Enynes and Diynes
Hydrofunctionalization reactions, involving the addition of a hydrogen atom and another functional group across a π-system, are fundamental transformations in organic synthesis. The enyne and diyne functionalities of this compound are expected to be susceptible to various hydrofunctionalization processes.
Regio- and Stereoselective Hydroboration and Hydrotelluration of Diynes
The hydroboration of alkynes is a well-established method for the regio- and stereoselective synthesis of vinylboranes, which are versatile synthetic intermediates. When applied to a diyne system like that in this compound, the reaction with borane (B79455) reagents (e.g., catecholborane, 9-BBN) would likely proceed with a high degree of control. The initial hydroboration would be expected to occur at one of the alkyne units, with the regioselectivity being influenced by steric and electronic factors. Subsequent hydroboration of the second alkyne or the newly formed alkene could also occur, depending on the stoichiometry of the borane reagent used.
Similarly, hydrotelluration, the addition of H-Te across a triple bond, can be achieved using organotellurium hydrides. This reaction would lead to the formation of vinyltellurides, which are useful precursors for various cross-coupling reactions. The regio- and stereochemistry of the addition would be a key consideration in the synthetic application of this reaction.
Hydrogen-Mediated Coupling Reactions
Hydrogen-mediated coupling reactions represent an atom-economical approach to carbon-carbon bond formation. nih.gov In the context of conjugated enynes and diynes, these reactions, often catalyzed by rhodium or other transition metals, can lead to the formation of new C-C bonds through a reductive coupling process. nih.gov For a substrate like this compound, such a reaction could potentially involve the coupling of the diyne or enyne moiety with another unsaturated partner in the presence of a hydrogen source. Isotopic labeling studies in related systems have provided evidence for mechanisms involving the oxidative coupling of the unsaturated components to the metal center, followed by hydrogenolytic cleavage of the resulting metallacycle. nih.gov
Carbonylation and Carboxylation Reactions of Diynes
Carbonylation and carboxylation reactions offer powerful strategies for the introduction of carbonyl functionalities into organic molecules. In the context of diynes and related unsaturated systems, these reactions can be catalyzed by various transition metals, leading to the formation of complex cyclic and acyclic structures.
Carbonylation Mechanisms:
Palladium- and rhodium-based catalysts are particularly effective in promoting the carbonylation of alkynes. The general mechanism for palladium-catalyzed carbonylation often involves the following key steps:
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to a substrate, such as an organic halide or triflate.
CO Insertion: Carbon monoxide coordinates to the palladium(II) intermediate and subsequently inserts into a palladium-carbon bond to form an acyl-palladium complex. acs.org
Nucleophilic Attack: A nucleophile, such as an alcohol or amine, attacks the acyl-palladium complex.
Reductive Elimination: The final product is released through reductive elimination, regenerating the palladium(0) catalyst. youtube.com
In the case of conjugated eneyne-diyne esters, carbonylation could potentially be initiated by the activation of one of the alkyne units. For instance, a palladium(II)-catalyzed enyne coupling reaction can be initiated by the acetoxypalladation of an alkyne, followed by insertion of an alkene and subsequent protonolysis of the carbon-palladium bond to complete the catalytic cycle. nih.govorganic-chemistry.org The presence of bidentate nitrogen-containing ligands is often crucial to favor the desired reaction pathway over side reactions like β-hydride elimination. organic-chemistry.org
Carboxylation with CO₂:
The direct carboxylation of alkynes using carbon dioxide (CO₂) as a C1 source is an atom-economical and environmentally benign method for synthesizing alkynyl carboxylic acids. rsc.org Rhodium complexes have been shown to be effective catalysts for such transformations. For example, a cationic rhodium(I)/H₈-BINAP complex can catalyze the [2+2+2] cycloaddition of diynes with carbon dioxide under ambient conditions. nih.gov The mechanism of rhodium-catalyzed carboxylation of C-H bonds can involve the formation of a rhodium-hydride species which then undergoes insertion of the alkyne, followed by reaction with CO₂. rsc.org
A plausible pathway for the carboxylation of a terminal diyne involves the deprotonation of the terminal alkyne to form an acetylide, which then acts as a nucleophile, attacking a metal-activated CO₂ molecule or CO₂ directly.
| Catalyst System | Substrate Type | Reaction Type | Product Type | Ref. |
| Cationic Rh(I)/bisphosphine | 1,6-Diynes | Carboxylative Cyclization | Cyclic Dienyl Carboxylates | nih.gov |
| Pd(II) with N-ligands | Enynes | Inter/Intramolecular Coupling | γ,δ-Unsaturated Carbonyls/Heterocycles | nih.govorganic-chemistry.org |
| Cationic Rh(I)/H₈-BINAP | Diynes | [2+2+2] Cycloaddition with CO₂ | Pyridones | nih.gov |
| Rh(II) complexes | Ferrocenes | C-H Carboxylation with CO₂ | Ferrocene-embedded lactones | rsc.org |
Radical Addition and Cyclization Pathways
Radical reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, often under mild conditions and with high functional group tolerance. mdpi.comresearchgate.net The highly unsaturated framework of this compound makes it an excellent candidate for radical addition and subsequent cyclization cascades.
Mechanisms of Radical Cyclization:
Radical cyclizations typically proceed through three fundamental steps:
Radical Generation: A radical is generated on the substrate, often through the action of a radical initiator (e.g., AIBN, di-tert-butyl peroxide) or via photoredox or electrochemical methods. mdpi.comresearchgate.net
Intramolecular Cyclization: The radical intermediate attacks one of the unsaturated moieties (alkene or alkyne) within the same molecule. The regioselectivity of this step is generally governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored. wikipedia.org
Radical Quenching: The newly formed cyclized radical is then quenched, either by abstracting an atom (e.g., a hydrogen or halogen atom) from a donor molecule, by fragmentation, or through an electron transfer process. wikipedia.org
For a conjugated eneyne-diyne system, the initial radical addition can occur at various positions. The regioselectivity is influenced by steric and electronic factors. For instance, in reactions of 1,6-enynes, radical addition can occur at either the alkene or the alkyne, leading to different cyclization pathways and products. mdpi.com In the case of this compound, the conjugated nature of the system would lead to the formation of stabilized allylic and propargylic radical intermediates, influencing the course of the reaction.
Examples of Radical Cyclizations:
A variety of radical-initiated cyclizations of enynes and diynes have been reported, leading to the synthesis of diverse carbocyclic and heterocyclic scaffolds. mdpi.comresearchgate.net For example, the reaction of 1,6-enynes with sources of radicals such as perfluoroalkyl iodides under photochemical conditions can lead to iodoperfluoroalkylated cyclic products. mdpi.com Similarly, reactions involving the addition of sulfonyl radicals to enynes can initiate cyclization cascades. mdpi.com
| Radical Source/Initiator | Substrate Type | Key Mechanistic Step | Product Type | Ref. |
| n-C₄F₉I / Xenon lamp | Dienes, Diynes, Enynes | 5-exo cyclization | Iodoperfluoroalkylated cycles | mdpi.com |
| TBHP / I₂ | 1,6- or 1,7-Enynes | 6-exo cyclization | Functionalized Pyrrolidines | mdpi.com |
| ArSO₂Na / CHI₃ | 1,6-Enynes | 5-exo cyclization | Iodo- and sulfonyl-containing cycles | mdpi.com |
| PIDA / TMSN₃ / NBS | 1,6-Enynes | 5-exo cyclization | Functionalized Succinimides | mdpi.com |
Oxidation and Rearrangement Processes in Conjugated Systems
The multiple sites of unsaturation in this compound make it susceptible to a variety of oxidation and rearrangement reactions. These transformations can be used to introduce new functional groups and to construct complex molecular architectures.
Oxidation Processes:
The oxidation of the alkene and alkyne moieties can lead to a range of products depending on the oxidant and reaction conditions.
Epoxidation: The alkene double bond can be selectively epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com The reaction is typically a concerted, syn-addition. youtube.com For conjugated dienes, the regioselectivity of epoxidation can be influenced by the substitution pattern and the presence of directing groups. nih.govrsc.org Catalytic systems, such as those based on methyltrioxorhenium (MTO) or manganese-salen complexes, can provide high regio- and enantioselectivity. nih.govrsc.org The epoxidation of the alkyne units is also possible, leading to highly reactive oxirenes, which can undergo further transformations.
Autoxidation: Polyunsaturated esters are susceptible to free-radical mediated autoxidation in the presence of oxygen. nih.govacs.orgnih.gov This process typically involves the formation of peroxyl radicals, which can then undergo intramolecular cyclization to form cyclic peroxides and other oxygenated products. nih.govacs.org The presence of multiple double and triple bonds in this compound would likely lead to a complex mixture of oxidation products under autoxidation conditions.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon multiple bonds, leading to the formation of aldehydes, ketones, or carboxylic acids. youtube.com This can be a useful synthetic tool for degrading the molecule into smaller, identifiable fragments.
Rearrangement Processes:
The conjugated eneyne-diyne system is also prone to various rearrangement reactions, often catalyzed by transition metals.
Enyne Metathesis: This is a powerful reaction catalyzed by metal carbenes (e.g., Grubbs-type ruthenium catalysts) that involves the reorganization of the bonds between an alkene and an alkyne to form a new conjugated diene. nih.govorganic-chemistry.orgwikipedia.org For an intramolecular enyne metathesis, this can lead to the formation of cyclic structures. nih.govorganic-chemistry.orgwikipedia.org The mechanism can proceed through either an "ene-then-yne" or a "yne-then-ene" pathway, depending on the catalyst and substrate. wikipedia.org
Propargylic Ester Rearrangements: The ester functionality in proximity to the diyne system could potentially participate in rearrangements. For example, propargylic esters can undergo metal-catalyzed (e.g., gold or platinum) 1,3-acyloxy migrations to form allene (B1206475) intermediates, which can then participate in further cascade reactions. nih.gov
Wittig-Still Rearrangement: While not directly applicable to the ester itself, related ether derivatives could undergo a nih.govorganic-chemistry.org-sigmatropic rearrangement, known as the Wittig-Still rearrangement, to form homoallylic alcohols. wikipedia.org
| Reagent/Catalyst | Reaction Type | Key Intermediate | Product Type | Ref. |
| m-CPBA | Epoxidation | Peroxy acid | Epoxide | youtube.comyoutube.com |
| O₂ (autoxidation) | Radical Oxidation | Peroxyl radical | Cyclic peroxides, hydroperoxides | nih.govacs.org |
| Ru-carbene (e.g., Grubbs catalyst) | Enyne Metathesis | Metallacyclobutene | Conjugated dienes, cyclic compounds | nih.govorganic-chemistry.orgwikipedia.org |
| Au(I) or Pt(II) | Propargylic Ester Rearrangement | Allenylacetate | Cyclopentenones, heterocycles | nih.gov |
Applications of Ethyl Deca 2,8 Diene 4,6 Diynoate and Highly Conjugated Polyunsaturated Compounds in Advanced Organic Synthesis and Materials Science
Utilization as Versatile Building Blocks for Complex Molecular Architectures
Highly conjugated systems such as dienes and enediynes are fundamental building blocks in organic synthesis, enabling the construction of complex molecular frameworks. researchgate.netnih.govresearchgate.net Their utility stems from the rich reactivity of the π-systems, which can participate in a variety of transformations. For instance, conjugated dienes are well-known participants in cycloaddition reactions, most notably the Diels-Alder reaction, to form cyclic and polycyclic structures.
The presence of both diene and diyne functionalities within a single molecule like ethyl deca-2,8-diene-4,6-diynoate offers multiple reaction sites. This allows for sequential and selective functionalization, making them powerful linchpin reagents in the assembly of intricate molecular architectures. nih.gov Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are frequently employed to further elaborate these structures, adding to their versatility. mdpi.com The stereochemistry of the double bonds in these building blocks is crucial and can be controlled through various synthetic methods to yield specific isomers. nih.gov
Below is a table summarizing the types of reactions that highlight the versatility of diene and enediyne building blocks:
| Reaction Type | Reagent/Catalyst | Product Type | Reference |
| Diels-Alder Cycloaddition | Dienophile | Cyclic/Polycyclic compounds | rsc.org |
| Suzuki Coupling | Organoboron compound, Pd catalyst | Aryl- or vinyl-substituted polyenes | researchgate.net |
| Stille Coupling | Organotin compound, Pd catalyst | Complex polyenes | mdpi.com |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Extended enediyne systems | |
| Heck Coupling | Alkene, Pd catalyst | Substituted dienes and polyenes |
Precursors for the Development of π-Conjugated Polymers and Oligomers
The extended π-system inherent in this compound makes it an ideal monomer for the synthesis of π-conjugated polymers and oligomers. These materials are of significant interest due to their unique electronic and optical properties.
The polymerization of conjugated dienes, such as 1,3-butadiene, is a well-established process that leads to the formation of materials like synthetic rubber. idc-online.comlibretexts.orgopenstax.org Similarly, molecules containing diyne functionalities can undergo polymerization to produce polydiacetylenes, a class of highly conjugated polymers. The polymerization can be initiated through various methods, including thermal or UV irradiation, and often proceeds in a topochemical manner in the solid state.
The resulting polymers from diene-diyne monomers would possess a backbone with a continuous network of overlapping p-orbitals, which is the structural basis for their interesting material properties.
Design and Synthesis of Materials with Tunable Optical and Electronic Properties
A key feature of π-conjugated polymers is the ability to tune their optical and electronic properties through chemical modification of the monomer unit. mdpi.comfiveable.me For a polymer derived from a monomer like this compound, modifications could be made to the ester group or the terminal end of the hydrocarbon chain.
The table below illustrates the relationship between structural modifications and the resulting properties of conjugated polymers:
| Structural Modification | Effect on Conjugation | Impact on HOMO-LUMO Gap | Resulting Property Change |
| Increased Polymer Chain Length | Extended π-system | Decrease | Red shift in absorption/emission |
| Addition of Electron-Donating Groups | Increased electron density | Decrease | Lower ionization potential |
| Addition of Electron-Withdrawing Groups | Decreased electron density | Increase | Higher electron affinity |
| Introduction of Bulky Side Chains | Disruption of planarity | Increase | Blue shift in absorption, improved solubility |
Relevance in the Fabrication of Organic Electronic Devices (e.g., OLEDs, OPVs)
The tunable electronic properties of π-conjugated polymers make them highly relevant for applications in organic electronic devices. acs.org These materials can function as the active layers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
In OLEDs, the conjugated polymer can act as the emissive layer, where the recombination of electrons and holes leads to the generation of light. The color of the emitted light can be controlled by tuning the polymer's band gap. mdpi.com In OPVs, these polymers serve as the light-absorbing material, generating excitons upon illumination, which are then separated to produce a photocurrent. The efficiency of these devices is highly dependent on the absorption characteristics and charge transport properties of the polymer.
While polymers from this compound are not yet reported in such devices, the structural features of this monomer suggest that its corresponding polymer could exhibit the necessary properties for these applications.
Strategic Components in the Stereoselective Synthesis of Natural Product Scaffolds
Conjugated diene and enediyne motifs are present in a wide array of biologically active natural products. mdpi.comrsc.orgsemanticscholar.org Consequently, synthetic strategies that can stereoselectively introduce these functionalities are of great importance. Compounds like this compound represent potential precursors or fragments for the total synthesis of such natural products.
The stereoselective synthesis of Z-enynes, for example, has been achieved through coupling reactions involving Z-vinyl tellurides and alkynes, yielding intermediates for potent antitumoral agents. nih.govrsc.org The ability to control the geometry of the double bonds is critical, as the biological activity of the final natural product is often highly dependent on its stereochemistry. Various transition-metal-catalyzed cross-coupling reactions have been developed to achieve high levels of stereoselectivity in the formation of conjugated dienes and enediynes. mdpi.com
The synthesis of complex natural products often involves the coupling of several smaller, functionalized fragments. The diene-diyne structure offers multiple points for such connections, allowing for a convergent and efficient synthetic route.
Exploration in the Construction of Novel Carbon-Rich Frameworks and Nanostructures
There is growing interest in the use of highly unsaturated, carbon-rich molecules as precursors for the bottom-up synthesis of novel carbon allotropes and nanostructures, such as graphdiyne and fullerenes. nih.govresearchgate.netnih.gov The high carbon-to-hydrogen ratio and the presence of reactive alkyne units in molecules like this compound make them attractive candidates for this purpose.
The synthesis of graphdiyne, a 2D carbon network composed of sp- and sp²-hybridized carbon atoms, often involves the coupling of terminal alkynes. nih.gov Diynes and other polyynes can serve as the fundamental building blocks for creating the extended, porous structure of graphdiyne. It is conceivable that under appropriate reaction conditions, molecules with a diene-diyne structure could be used to create unique carbon-rich frameworks with tailored electronic and physical properties.
The thermal or chemical conversion of such precursors can lead to the formation of various carbon nanostructures, with the final morphology being influenced by the structure of the starting molecule and the reaction conditions. researchgate.net This approach offers a pathway to materials with potential applications in electronics, catalysis, and gas storage. frontiersin.orgmdpi.com
Biological Context and Biosynthetic Studies of Natural Polyynes
Natural Occurrence and Isolation from Diverse Biological Sources
Polyynes are secondary metabolites produced by a wide array of organisms across different kingdoms. nih.gov Their isolation has been reported from sources as common as garden vegetables to unique microbial cultures. nih.gov Hundreds of polyyne derivatives have been identified from plants, fungi, bacteria, and even insects over the last half-century. nih.gov
Plants: Polyynes are well-documented in the plant kingdom, particularly within the Asterids clade, which includes the sunflower (Asteraceae), carrot (Apiaceae), and ginseng (Araliaceae) families. nih.gov Plants like Bidens pilosa produce polyynes that exhibit antiviral, anti-inflammatory, and antidiabetic properties. nih.gov
Fungi: Fungi are also a known source of these bioactive compounds. nih.govnih.gov
Bacteria: Bacterial polyynes were first found in Burkholderia diffusa (formerly Pseudomonas cepacia). nih.gov Since then, various derivatives have been identified in other bacteria, including plant pathogens like Trinickia caryophylli and beneficial soil bacteria such as Pseudomonas protegens. nih.govresearchgate.net Other producers include the fungus-feeding bacterium Collimonas fungivorans, actinomycete Microbispora sp., and the marine bacterium Gynuella sunshinyii. nih.gov
Marine Organisms: Marine environments, including marine bacteria and organisms, are a significant source of novel polyyne compounds. nih.govbiorxiv.org
The table below summarizes some well-studied naturally occurring polyynes and their sources.
| Polyyne Compound | Natural Source (Organism) | Biological Source Type |
| Caryoynencin | Trinickia caryophylli (formerly Burkholderia caryophylli) | Bacterium |
| Protegencin | Pseudomonas protegens | Bacterium |
| Cepacin | Burkholderia ambifaria | Bacterium |
| Collimonins | Collimonas fungivorans | Bacterium |
| Ergoynes | Gynuella sunshinyii | Marine Bacterium |
| Falcarinol | Daucus carota (Carrot), Panax ginseng (Ginseng) | Plant |
| Massilins | Massilia sp. YMA4 | Bacterium |
Elucidation of Biosynthetic Pathways for Polyyne Derivatives
The biosynthesis of polyynes is a complex process that typically starts from fatty acid precursors. nih.gov Through techniques like genetic manipulation, transposon mutagenesis, and genome sequencing, researchers have been able to identify and characterize the genes and enzymes responsible for constructing the characteristic polyyne backbone. nih.govresearchgate.net The study of these pathways often involves heterologous reconstitution, where the identified genes are expressed in a non-native host organism to verify their function. nih.govresearchgate.net For instance, feeding experiments with C18 fatty acids like stearic acid have been used to trace the precursors for protegenin and caryoynencin biosynthesis in P. protegens. acs.org
The formation of the triple bonds in polyynes is accomplished through the action of specialized enzymes. The core process is thiotemplated, meaning it occurs while the fatty acid chain is attached to an acyl carrier protein (ACP). researchgate.net
Key enzymes and their roles in the process include:
Fatty Acyl-AMP Ligase: This enzyme activates a fatty acid and loads it onto an acyl carrier protein, initiating the biosynthetic process. researchgate.net
Desaturases/Acetylenases: This is a crucial class of enzymes that work to introduce the triple bonds into the fatty acid chain. researchgate.netnih.gov Studies on the biosynthesis of caryoynencin and protegencin have shown that a synergistic triad (B1167595) of desaturase proteins is essential for creating the tetrayne (four triple bonds) structure. researchgate.netnih.govnih.gov Early hypotheses suggested two possible mechanisms for forming the acetylenic bond: an oxidative dehydrogenation (desaturation) of an existing double bond or a decarboxylative elimination. nih.gov Current evidence points towards the desaturation mechanism being predominant in bacterial polyyne synthesis. nih.gov
Cytochrome P450 Monooxygenase: In the biosynthesis of some polyynes like caryoynencin, a cytochrome P450 enzyme is responsible for further modifications, such as the formation of an allylic alcohol group. researchgate.netnih.gov This modification is often critical for the compound's biological activity. researchgate.net The enzyme CayG, for example, constructs this moiety through a sequence of hydroxylation, dehydration, and another hydroxylation. nih.govdocumentsdelivered.com
Thioesterase: This enzyme is responsible for releasing the final polyyne product from the acyl carrier protein. researchgate.netnih.gov
In bacteria and fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically grouped together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). researchgate.netfrontiersin.orgyoutube.com This physical clustering facilitates the coordinated regulation and efficient production of the final compound. researchgate.netyoutube.com
Genomic analysis has revealed that polyyne biosynthesis originates from a conserved set of genes. biorxiv.orgnih.gov A core three-gene cassette for alkyne biosynthesis was likely expanded into a conserved seven-gene cassette for polyyne biosynthesis. nih.govnih.gov The discovery of these BGCs has been instrumental in understanding polyyne production and has enabled the discovery of new polyynes through genome mining approaches. biorxiv.orgnih.gov For example, the pgn cluster in Pseudomonas was identified and linked to the production of protegencin. biorxiv.orgnih.gov
The regulation of these BGCs is complex, involving both pathway-specific and global regulators. researchgate.netresearchgate.net
Pathway-Specific Regulation: In Pseudomonas protegens Pf-5, a transcriptional regulatory gene located within the polyyne BGC, named pgnC, directly activates the promoter of the other polyyne biosynthetic genes. researchgate.netresearchgate.net Mutation of pgnC completely stops polyyne production. researchgate.net
Global Regulation: The production of polyynes in the same bacterium also requires a global regulator called GacA. researchgate.netresearchgate.net GacA indirectly induces the expression of the pgnC regulator, thus controlling polyyne biosynthesis at a higher level. researchgate.netresearchgate.net This demonstrates a hierarchical regulatory network that controls the output of these potent antimicrobial compounds.
The table below outlines a typical bacterial polyyne BGC architecture.
| Gene | Proposed Function |
| Fatty Acyl-AMP Ligase | Activates and loads the fatty acid precursor onto the ACP. researchgate.net |
| Acyl Carrier Protein (ACP) | Carries the growing fatty acid chain during modification. researchgate.net |
| Desaturase 1 | Introduces first triple bond. researchgate.netnih.gov |
| Desaturase 2 | Introduces second triple bond. researchgate.netnih.gov |
| Desaturase 3 | Introduces third and fourth triple bonds. researchgate.netnih.gov |
| Thioesterase | Releases the completed polyyne from the ACP. researchgate.netnih.gov |
| Cytochrome P450 | Performs oxidative modifications (e.g., hydroxylation). researchgate.netnih.gov |
| Transcriptional Regulator | Controls the expression of the BGC genes (e.g., PgnC). researchgate.netresearchgate.net |
Molecular Mechanisms of Polyyne Biological Activity: Focusing on Cellular Targets and Pathways
Polyynes exhibit a wide spectrum of biological activities, making them promising candidates for applications in medicine and agriculture. nih.gov Their potent antimicrobial properties are a result of specific interactions with cellular components in target organisms. nih.gov
A primary target for many antifungal drugs is the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammals. mdpi.comptbioch.edu.plnih.gov Disruption of this pathway compromises the integrity and function of the fungal membrane, leading to cell death. nih.gov
While azole antifungals inhibit the enzyme lanosterol (B1674476) 14α-demethylase, some bacterial polyynes have been shown to target a different, earlier step in the ergosterol biosynthesis pathway. mdpi.comnih.gov Recent integrated omics studies have revealed that certain bacterial polyynes, such as massilins, function as inhibitors of acetyl-CoA acetyltransferase . This enzyme catalyzes the first committed step in the ergosterol pathway. By inhibiting this enzyme, the polyynes effectively shut down ergosterol production, leading to fungal cell death. This mechanism has been identified as a key component of their antifungal action.
Beyond their specific antifungal action, many polyynes demonstrate broad-spectrum antimicrobial activity. nih.gov Polyyne derivatives produced by Burkholderia species are effective against Gram-positive bacteria, fungi, and oomycetes. nih.gov Similarly, polyynes from Pseudomonas protegens can inhibit a wide range of both Gram-negative and Gram-positive bacteria. researchgate.net
The reactivity of the conjugated diene-tetrayne structure is crucial for this bioactivity. researchgate.netnih.gov The terminal alkyne moiety is particularly important. The proposed molecular interactions often involve the ability of these highly reactive molecules to covalently modify their biological targets, leading to enzyme inhibition or disruption of cellular processes. While the exact targets in bacteria are not as clearly defined as in fungi, the disruption of fundamental cellular processes is the likely cause of their potent antibacterial effects. The broad activity of these compounds makes them a subject of ongoing research for developing new therapeutic agents to combat drug-resistant pathogens. nih.govnih.gov
Future Research Directions and Emerging Paradigms in Eneyne Diyne Chemistry
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The development of green and sustainable methods for constructing complex molecules like eneyne-diynes is a paramount goal in modern organic synthesis. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. Future research is intensely focused on overcoming these limitations.
Key Research Thrusts:
Atom and Step Economy: Strategies that maximize the incorporation of all atoms from the starting materials into the final product are highly sought after. Enyne metathesis, for example, is an atom-economical process that generates conjugated 1,3-dienes from alkenes and alkynes. researchgate.net Future work will likely expand the scope of such reactions to more complex diene and diyne systems.
Renewable Feedstocks: A significant push is being made to incorporate renewable resources into polymer backbones. nih.gov For instance, isohexides, derived from the sequential dehydration of sorbitol, can be used to synthesize 1,3-diyne polymers. nih.gov Research into converting unsaturated fatty esters from bio-resources into valuable conjugated dienes using techniques like ene-yne cross-metathesis in environmentally friendly solvents like dimethyl carbonate is a promising avenue. nih.gov
Solvent-Free and Mild Conditions: The use of microwave-assisted synthesis under solvent-free conditions represents a significant advance in green chemistry. For example, the synthesis of 1,3-diynes from terminal acetylenes can be achieved, catalyzed by CuI and tetramethylethylenediamine with air as the oxidant, in just 10 minutes at 100°C. scite.ai Similarly, developing catalytic systems that operate under mild, ambient conditions, such as the gold-catalyzed oxidative coupling of terminal alkynes in air, is a key objective. organic-chemistry.org
Photocatalysis: Visible-light photocatalysis is emerging as a powerful green tool for organic synthesis. rsc.org It allows for the activation of alkenes and alkynes under mild conditions, often without the need for aggressive reagents. rsc.org This approach is being explored for the construction of complex heterocyclic structures from enyne precursors. mdpi.com
Interactive Table: Comparison of Synthetic Methodologies for Enyne/Diyne Systems
| Methodology | Key Features | Sustainability Aspect | Representative Catalyst/Conditions |
| Ene-Yne Metathesis | Atom-economical bond reorganization between alkynes and alkenes. researchgate.netorganic-chemistry.org | High atom economy, reduces waste. | Ruthenium-based catalysts. organic-chemistry.org |
| Glaser-Hay Coupling | Oxidative coupling of terminal alkynes to form symmetrical diynes. nih.gov | Can utilize renewable feedstocks. nih.gov | Copper(I) salts with an amine base and O2. nih.gov |
| Microwave-Assisted Synthesis | Rapid synthesis under solvent-free conditions. scite.ai | Reduced energy consumption and solvent use. scite.ai | CuI/tetramethylethylenediamine, 100°C. scite.ai |
| Photocatalysis | Light-induced reactions under mild conditions. rsc.org | Energy-efficient, avoids harsh reagents. | Ruthenium or Iridium-based photosensitizers. mdpi.com |
Exploration of Novel Catalytic Systems for Chemo- and Regioselective Functionalization
The dense arrangement of reactive sites in eneyne-diynes presents a significant challenge for selective functionalization. A major focus of current research is the design of sophisticated catalytic systems that can control where and how a reaction occurs.
Key Developments:
Ligand-Controlled Regiodivergence: The choice of ligand in a metal catalyst can dramatically alter the outcome of a reaction. For example, in the palladium-catalyzed hydroalkynylation of allenamides, the use of the BrettPhos ligand favors the formation of linear 1,4-enynes, whereas a different phosphine (B1218219) ligand, (o-OMePh)3P, leads to branched 1,3-enynes. researchgate.net This ligand-enforced control allows for the selective synthesis of different isomers from the same starting materials.
Earth-Abundant Metal Catalysis: While precious metals like palladium and ruthenium are highly effective, their cost and toxicity are concerns. Consequently, there is a strong drive to develop catalysts based on more abundant and benign metals like copper, iron, and cobalt. rsc.orgnih.govnih.gov Copper-catalyzed functionalization of enynes has emerged as a powerful tool for creating densely functionalized products. rsc.orgsoton.ac.uk Similarly, iron can catalyze the cross-coupling of 1-bromoalkynes with terminal alkynes to produce unsymmetrical 1,3-diynes. nih.gov
Chemodivergent Cycloadditions: Catalyst control can also be used to switch between entirely different reaction pathways. For instance, cobalt complexes with chiral bisphosphine ligands can catalyze a [4+2]-cycloaddition between a 1,3-diene and an alkyne. In contrast, a cobalt complex with a phosphino-oxazoline ligand promotes a [2+2]-cycloaddition with the same substrates, yielding completely different cyclic products. nih.govresearchgate.net
Nanocatalysis: Nanoparticles are being explored as highly active and selective catalysts. Sub-2-nm gold nanoparticle networks have shown promise in the cycloisomerization of 1,6-enynes, with selectivity that can be tuned by oxidative surface reorganization of the nanoparticles. nih.gov
Integration of Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex reactive systems like eneyne-diynes.
Applications in Enyne-Diyne Chemistry:
Mechanism Elucidation: DFT calculations can map out the energy landscapes of potential reaction pathways, helping to understand why a particular catalyst or set of conditions leads to a specific product. For example, computational studies have been crucial in confirming that the palladium-catalyzed synthesis of enynes from allenamides proceeds via a hydropalladation mechanism. researchgate.net
Predicting Reactivity and Selectivity: Computational models can predict how changes in substrate structure or catalyst design will affect the outcome of a reaction. This predictive power accelerates the discovery of new reactions and the optimization of existing ones. For instance, DFT has been used to understand the increased reactivity in the second step of double strain-promoted alkyne-nitrone cycloadditions with a diyne. nih.gov
Rational Catalyst Design: By understanding the intricate interactions between a catalyst and substrate at the molecular level, researchers can rationally design new catalysts with improved activity and selectivity. This is particularly important for developing the ligand-controlled divergent syntheses mentioned previously. researchgate.net
Studying Transient Species: Many reactions involving eneyne-diynes proceed through highly reactive, short-lived intermediates like biradicals. Computational methods, such as the unrestricted broken spin symmetry (UBS) approach, are essential for studying these species, which are often difficult to observe experimentally. nih.gov
Expanding Applications in Advanced Materials Science and Nanotechnology
The rigid, conjugated structures of eneyne-diynes make them attractive building blocks for novel materials with interesting electronic and optical properties.
Emerging Applications:
Conducting Polymers: The polymerization of molecules containing diacetylene units can lead to conjugated polymers. For example, the thermolysis of enediynes and dialkynylbenzenes can produce polyphenylenes and polynaphthalenes. acs.org These materials are of interest for applications in organic electronics.
Renewable Polymers: As mentioned earlier, diyne polymers can be synthesized from renewable isohexide feedstocks. These polymers can be subsequently hydrogenated to create saturated polyethers, providing access to a range of materials with tunable thermal properties from a sustainable source. nih.gov
Stereocontrolled Polymers: The stereochemistry of the double bonds in polymers derived from thiol-yne polymerizations can be controlled by the choice of catalyst and solvent. This control over E/Z stereochemistry allows for the fine-tuning of the thermal and mechanical properties of the resulting elastomers and polyamides. nih.gov
On-Surface Synthesis: Advanced surface science techniques allow for the precise construction of complex molecular architectures on surfaces. Recently, a highly selective on-surface synthesis of enetriynes was achieved through the tetramerization of terminal alkynes on a silver surface, opening the door to the fabrication of novel, highly conjugated π-systems for nanoelectronics. nih.gov
Interactive Table: Properties of Enyne-Diyne Derived Polymers
| Polymer Type | Monomer Source | Key Property | Potential Application |
| Polyphenylenes | Enediynes, Dialkynylbenzenes acs.org | Electrical conductivity. | Organic electronics. |
| Isohexide-based Polyethers | Bis-propargyl ethers of isohexides. nih.gov | Renewable, tunable glass transition temperature. | Sustainable materials. |
| Stereocontrolled Polyamides | Diyne and dithiol monomers. nih.gov | Tunable mechanical properties, shape memory. | Advanced elastomers, biomaterials. |
| Enetriyne Tetramers | Terminal alkynes on Ag(100). nih.gov | Highly conjugated π-system. | Nanoelectronics. |
Deeper Elucidation of Natural Biosynthetic Routes and Potential for Chemoenzymatic Synthesis
Nature produces a remarkable class of compounds known as enediyne natural products, which are renowned for their potent antibiotic and antitumor activities. nih.govomicsonline.org Understanding how organisms synthesize these complex molecules offers profound opportunities for both fundamental science and biotechnology.
Key Research Areas:
Unified Biosynthetic Pathways: The core of all enediyne natural products is synthesized by a conserved set of enzymes, starting with an enediyne polyketide synthase (PKSE). nih.govbohrium.com Recent research has established that a diiodotetrayne is a common biosynthetic intermediate for all known enediynes, unifying their biosynthetic pathways. nih.govbohrium.com
Enzymatic Mechanisms: A major goal is to decipher the precise chemical transformations carried out by the enzymes in the enediyne biosynthetic gene clusters. ufl.edu This includes understanding how the characteristic nine- or ten-membered carbocyclic ring of the enediyne "warhead" is formed from a linear polyketide precursor. omicsonline.orgresearchgate.net
Genome Mining for Novel Enediynes: With thousands of enediyne biosynthetic gene clusters identified through genome sequencing, there is a vast, untapped potential for discovering new enediyne natural products with unique structures and biological activities. nih.govufl.edu
Combinatorial Biosynthesis and Chemoenzymatic Synthesis: By understanding and engineering the biosynthetic machinery, it may be possible to create novel "unnatural" enediyne analogues. nih.gov This involves combining genes from different pathways (combinatorial biosynthesis) or using isolated enzymes to perform specific transformations on synthetic substrates (chemoenzymatic synthesis). These approaches could lead to the development of new anticancer drugs with improved potency and selectivity. nih.govufl.edu
Q & A
Basic: What synthetic methodologies are validated for Ethyl deca-2,8-diene-4,6-diynoate?
Answer:
A widely used approach involves sequential oxidation and esterification. For example, (2E,8Z)-deca-2,8-dienal can be oxidized using AgNO₃ in NaOH (40% w/v, 6 h, room temperature), followed by acidification with HCl and extraction with ethyl acetate . The resulting diyne intermediate is esterified via reaction with ethanol under acid catalysis. Purification typically employs flash column chromatography (e.g., 20–90% ethyl acetate/hexane gradient) . Key parameters include strict temperature control (<25°C during oxidation) and inert atmosphere (N₂) to prevent undesired side reactions.
Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?
Answer:
- NMR : ¹H and ¹³C NMR identify olefinic protons (δ 5.2–6.0 ppm for double bonds) and ethoxy carbons (δ 60–65 ppm). Diyne protons are absent, but conjugated triple bonds are inferred from UV-Vis absorption at ~250 nm .
- X-ray crystallography : For related diynoate esters, torsion angles (e.g., C6–C1–C13–C7 = 38.05°) and bond lengths (C≡C ≈ 1.20 Å) resolve stereochemical ambiguities .
- Mass spectrometry : High-resolution MS (e.g., m/z 220.0558 for [M+H]⁺) confirms molecular formula .
Advanced: How to address contradictions in stereochemical assignments of conjugated diyne systems?
Answer:
Discrepancies in Z/E configurations arise from overlapping NMR signals. Resolve via:
- NOESY : Cross-peaks between adjacent protons confirm spatial proximity.
- Computational modeling : Density Functional Theory (DFT) optimizes geometry and predicts NMR chemical shifts. Compare with experimental data to validate configurations .
- X-ray diffraction : Single-crystal analysis (e.g., CCDC 1901024 for analogous compounds) provides unambiguous stereochemical data .
Advanced: What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?
Answer:
The conjugated diyne acts as a dienophile. Mechanistic studies suggest:
- Electron-deficient triple bonds : The electron-withdrawing ester group enhances electrophilicity, accelerating cycloaddition.
- Steric effects : Substituent positioning (e.g., ethyl vs. methyl esters) influences transition-state geometry. Kinetic studies under varying temperatures (25–80°C) and solvents (e.g., THF vs. toluene) reveal activation energies (ΔG‡ ≈ 80–100 kJ/mol) .
- Regioselectivity : Frontier Molecular Orbital (FMO) analysis predicts preferential bond formation at the less hindered triple bond .
Advanced: How to design bioactivity assays for this compound against aquatic pathogens?
Answer:
- Antimicrobial testing : Follow protocols for related compounds, e.g., broth microdilution against Streptococcus iniae. Prepare stock solutions in DMSO (<1% v/v) and test concentrations from 0.1–100 mg/L. Measure MIC (Minimum Inhibitory Concentration) and IC₅₀ (24-h exposure) .
- Cytotoxicity controls : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (SI = IC₅₀ mammalian / IC₅₀ pathogen).
- Synergy studies : Combine with commercial antibiotics (e.g., oxytetracycline) to evaluate fractional inhibitory concentration (FIC) indices .
Basic: What natural sources or biosynthetic pathways produce this compound?
Answer:
This compound is a synthetic analog of matricaria esters found in Matricaria chamomilla. Biosynthetically, polyacetylene precursors undergo enzymatic dehydrogenation and esterification. In vitro, mimic this pathway using lipase-catalyzed transesterification (e.g., Candida antarctica lipase B, 40°C, 48 h) .
Advanced: How to optimize reaction yields in large-scale syntheses?
Answer:
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation side reactions.
- Solvent effects : Use aprotic solvents (e.g., CH₂Cl₂) to minimize hydrolysis of the ester group.
- Process monitoring : In-line FTIR tracks diyne conversion in real time.
- Scale-up adjustments : Maintain low reagent concentrations (<0.5 M) to control exothermicity during oxidation .
Advanced: What computational tools predict the environmental fate of this compound?
Answer:
- EPI Suite : Estimates biodegradation half-life (e.g., 14–28 days) and bioaccumulation potential (Log Kow ≈ 3.5).
- Molecular dynamics (MD) simulations : Model interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (Kd) .
- Ecotoxicity databases : Cross-reference with EPA ECOTOX for aquatic toxicity thresholds (e.g., LC₅₀ for Daphnia magna) .
Table 1: Key Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), δ 4.25 (q, J=7.1 Hz, 2H, OCH₂) | |
| ¹³C NMR | δ 165.8 (C=O), δ 115.2–120.5 (C≡C), δ 60.1 (OCH₂CH₃) | |
| HRMS (ESI+) | m/z 220.0558 [M+H]⁺ (calc. 220.0559) | |
| UV-Vis (MeOH) | λmax 254 nm (π→π* transition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
